3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride

Bioconjugation DMAP chemistry NHS ester reagent

3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride (CAS 193818-07-4; molecular formula C₉H₁₃ClN₂O₂; molecular weight 216.66 g/mol) is a heteroaryl-β-alanine derivative featuring an N-methyl-N-(pyridin-4-yl)amino moiety linked to a propanoic acid backbone, supplied as the hydrochloride salt. The compound belongs to the class of pyridinium-functionalized β-amino acid building blocks and is structurally related to 4-(dimethylamino)pyridine (DMAP), a well-established nucleophilic catalyst.

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 193818-07-4
Cat. No. B1431832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride
CAS193818-07-4
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCN(CCC(=O)O)C1=CC=NC=C1.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-11(7-4-9(12)13)8-2-5-10-6-3-8;/h2-3,5-6H,4,7H2,1H3,(H,12,13);1H
InChIKeyYAYZTFKCSNKVMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Methyl(pyridin-4-yl)amino]propanoic Acid Hydrochloride (CAS 193818-07-4): Chemical Identity, Scaffold Class, and Procurement Rationale


3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride (CAS 193818-07-4; molecular formula C₉H₁₃ClN₂O₂; molecular weight 216.66 g/mol) is a heteroaryl-β-alanine derivative featuring an N-methyl-N-(pyridin-4-yl)amino moiety linked to a propanoic acid backbone, supplied as the hydrochloride salt . The compound belongs to the class of pyridinium-functionalized β-amino acid building blocks and is structurally related to 4-(dimethylamino)pyridine (DMAP), a well-established nucleophilic catalyst. Its defining structural feature—a tertiary aniline-type nitrogen bearing a methyl substituent on the pyridin-4-yl scaffold—distinguishes it from secondary amine analogs and enables its use as a versatile intermediate in medicinal chemistry, bioconjugation, and organocatalysis .

Why 3-[Methyl(pyridin-4-yl)amino]propanoic Acid Hydrochloride Cannot Be Replaced by Generic β-Alanine or Pyridylalanine Analogs


Substituting 3-[methyl(pyridin-4-yl)amino]propanoic acid hydrochloride with closely related pyridyl-β-alanine building blocks—such as 3-[(pyridin-4-yl)amino]propanoic acid (CAS 933717-31-8, secondary amine, no N-methyl) , 3-[(pyridin-4-ylmethyl)amino]propanoic acid (CAS 1171101-21-5, methylene spacer alters amine basicity) [1], or 3-(pyridin-4-yl)propanoic acid (CAS 6318-43-0, lacks the amino group entirely) —introduces critical functional divergences. The N-methyl tertiary amine in the target compound eliminates a hydrogen-bond donor site relative to secondary amine analogs, alters the pKa of the pyridinium nitrogen, and modulates the nucleophilicity of the pyridine ring. These electronic and steric differences directly affect conjugation efficiency with NHS ester reagents, acyl-transfer catalytic activity in aqueous buffers, and binding geometry in NPY Y1 receptor antagonist scaffolds. Generic replacement risks failed bioconjugation, altered pharmacological profiles, and irreproducible synthetic yields.

Quantitative Differentiation Evidence for 3-[Methyl(pyridin-4-yl)amino]propanoic Acid Hydrochloride: Direct Comparisons and Performance Data


N-Protonated Pyridinium Salt Enables Controlled NHS Ester Conjugation in Aqueous Buffer: Target vs. Non-Protonated DMAP Analogs

The target compound's N-protonated pyridinium form (4-[(2-carboxyethyl)(methyl)amino]pyridin-1-ium chloride) temporarily inactivates the nucleophilic pyridine nitrogen, enabling stable solid-phase synthesis of an NHS ester reagent that can be stored and subsequently conjugated to primary amines in aqueous buffer at pH 7.5–8.5 with high yield [1]. In contrast, non-protonated DMAP analogs (e.g., 4-(dimethylamino)pyridine) or free-base pyridyl amines undergo uncontrolled nucleophilic catalysis and self-degradation under identical conditions, precluding their use as stable pre-activated bioconjugation reagents [1]. The N-methyl group distinguishes the target from secondary amine analogs, which retain an additional exchangeable proton that can interfere with acylation selectivity.

Bioconjugation DMAP chemistry NHS ester reagent

N-Methyl Substitution Modulates NPY Y1 Receptor Antagonist Affinity: Building Block Impact on Pharmacological Activity

The target compound serves as a precursor to DMAP-modified argininamide-type NPY Y1 receptor (Y1R) antagonists. The Weiss et al. (2011) study demonstrated that hybrid compounds incorporating the 4-[(2-carboxyethyl)(methyl)amino]pyridin-1-ium moiety (derived from this building block) via spacers of varying length exhibited Y1R binding affinities in the two-digit nanomolar range [1]. The N-methyl substituent on the pyridine nitrogen contributes to the tertiary amine character that is essential for the DMAP-like acyl-transfer catalytic activity of these hybrid molecules. In contrast, analogous hybrids built from non-methylated 3-[(pyridin-4-yl)amino]propanoic acid lack the nucleophilic pyridine character required for catalytic turnover, rendering them inactive as acyl-transfer catalysts [1].

NPY Y1 receptor GPCR antagonist DMAP-modified hybrid molecules

Hydrochloride Salt Form Enhances Aqueous Solubility: Direct Comparison with Free Base (CAS 80028-35-9)

The hydrochloride salt (CAS 193818-07-4, MW 216.66) provides superior aqueous solubility compared to the free base form 3-[methyl(pyridin-4-yl)amino]propanoic acid (CAS 80028-35-9, MW 180.20) [1]. The free base has a calculated LogP of 0.99 and only one hydrogen bond donor, whereas the hydrochloride salt introduces an additional ionic hydrogen bond donor (protonated pyridinium N–H⁺) that enhances water solvation [2]. This property is critical for aqueous-phase bioconjugation reactions, where the NHS ester reagent derived from the hydrochloride salt achieves direct conjugation to primary amines in pH 7.5 buffer without organic co-solvents [3].

Aqueous solubility Salt form advantage Formulation

LogP Shift of 1.62 Units Between HCl Salt and Free Base Dictates Chromatographic and Partitioning Behavior

The calculated LogP difference between the hydrochloride salt (LogP = −0.63) and the free base (LogP = 0.99) is 1.62 log units, representing a ~40-fold difference in octanol-water partition coefficient [1][2]. This shift exceeds the typical 0.5–1.0 LogP reduction observed upon salt formation of aliphatic amines and reflects the contribution of the pyridinium ion's permanent positive charge. Compared to the non-methylated analog 3-[(pyridin-4-yl)amino]propanoic acid (free base, MW 166.18, no reported LogP but predicted to be more polar due to an additional H-bond donor), the N-methyl group in the target compound reduces hydrogen-bond donor count by one while simultaneously enabling pyridinium salt formation, creating a uniquely tunable lipophilicity profile that cannot be achieved with secondary amine analogs .

LogP Chromatographic retention ADME prediction

Boronate-Affinity-Guided Antibody Labeling Requires DMAP Moiety Derivable from Target Compound

The target compound serves as a key intermediate for constructing 4-(dimethylamino)pyridine (DMAP)-bearing boronate-affinity ligands for native antibody labeling. A 2022 study demonstrated that a bioorthogonal boronate-affinity-based antibody ligand featuring a DMAP moiety and an S-aryl thioester enabled selective, covalent labeling of full-length monoclonal antibodies, with the DMAP group providing essential nucleophilic catalysis for the acyl-transfer reaction to proximal lysine residues [1]. The N-methyl-N-(pyridin-4-yl) substitution pattern in the target compound is a direct precursor to the DMAP pharmacophore; attempts to substitute with non-methylated pyridyl-β-alanine building blocks (e.g., CAS 933717-31-8) yield pyridine moieties with insufficient nucleophilicity (secondary vs. tertiary amine conjugation to the ring), reducing acylation efficiency [1].

Antibody labeling Boronate affinity ADC bioconjugation

Patent-Documented Utility as Key Intermediate for Endothelin Antagonist Synthesis

U.S. Patent 6,022,972 explicitly describes pyridine propanoic acid derivatives as key intermediates in the synthesis of endothelin receptor antagonists, compounds with high affinity for ETₐ and ET_b receptors and therapeutic potential in hypertension, pulmonary hypertension, and cerebral vasospasm [1]. The target compound's N-methyl-N-(pyridin-4-yl)-β-alanine scaffold aligns with the general formula claimed in the patent, wherein the pyridine nitrogen and the carboxylic acid handle enable further elaboration to potent endothelin antagonists. While the patent does not disclose specific IC₅₀ data for the exact CAS 193818-07-4 compound, the structural class is validated as critical for accessing clinically relevant endothelin antagonist chemotypes [1]. Generic β-alanine building blocks lacking the pyridin-4-yl substitution cannot access this chemotype.

Endothelin antagonist Process chemistry Patent intermediate

High-Value Application Scenarios for 3-[Methyl(pyridin-4-yl)amino]propanoic Acid Hydrochloride Based on Quantitative Differentiation Evidence


DMAP-NHS Ester Reagent Synthesis for Aqueous-Phase Bioconjugation of Primary Amines

The N-protonated pyridinium form of this compound uniquely enables the synthesis of a stable, storable NHS ester reagent that quantitatively conjugates the DMAP moiety to primary amines in aqueous buffer at pH 7.5–8.5. This reagent, described in Tetrahedron Letters (2021), achieves high-yield labeling of lysine residues on peptides, proteins, and antibodies without organic co-solvents [1]. The N-methyl tertiary amine and hydrochloride salt are both essential: the salt temporarily inactivates the pyridine nitrogen during NHS ester formation, and the subsequent deprotonation in buffer restores catalytic DMAP activity for acyl-transfer reactions.

Construction of Catalytically Active NPY Y1 Receptor Antagonist Probes for GPCR Chemical Biology

The compound serves as the key β-alanine scaffold for synthesizing DMAP-modified argininamide-type NPY Y1 receptor antagonists with intrinsic acyl-transfer catalytic activity. As demonstrated by Weiss et al. (2011), hybrid molecules incorporating this scaffold exhibit Y1R binding affinities in the two-digit nanomolar range and catalyze acyl-transfer to bionucleophile surrogates in cell-free systems [2]. This dual-function design—receptor antagonism combined with catalytic labeling capability—is not achievable with non-methylated pyridyl-β-alanine analogs and represents a unique tool for GPCR chemical biology.

Boronate-Affinity Ligand Development for Site-Selective Native Antibody Functionalization

The DMAP moiety constructed from this building block is a critical component of boronate-affinity-based antibody ligands that enable bioorthogonal, covalent labeling of full-length native monoclonal antibodies. The 2022 study in Chemistry – A European Journal demonstrated that DMAP-containing boronate ligands achieve selective acylation of antibody lysine residues proximal to the conserved nucleotide binding site, producing functional antibody conjugates with retained antigen binding [3]. The N-methyl-N-(pyridin-4-yl) substitution pattern provides the requisite pyridine nucleophilicity for efficient acyl-transfer catalysis.

Endothelin Receptor Antagonist Medicinal Chemistry Programs Requiring Pyridine Propanoic Acid Intermediates

U.S. Patent 6,022,972 establishes the pyridine propanoic acid scaffold as a key intermediate for synthesizing endothelin receptor antagonists with therapeutic potential in hypertension, pulmonary hypertension, and cerebral vasospasm [4]. The target compound's N-methyl-N-(pyridin-4-yl)-β-alanine structure provides a functionalized pyridine ring and a carboxylic acid handle for further elaboration, enabling access to the patented chemotype. Alternative β-alanine building blocks lacking the pyridin-4-yl substitution cannot enter this synthetic route.

Quote Request

Request a Quote for 3-[Methyl(pyridin-4-yl)amino]propanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.